1-(4-Chloro-2-nitrophenyl)azepane

iNOS Inhibition Inflammation Nitric Oxide Synthase

1-(4-Chloro-2-nitrophenyl)azepane is the only nitrophenyl-azepane derivative combining 2-nitro and 4-chloro substitution, delivering dual iNOS (IC50 2.1 μM) and Mtb PtpA/PtpB (IC50 32/57 μM) inhibition unmatched by regioisomers. Its elevated LogP (5.30) ensures superior passive membrane permeability for intracellular target engagement. Additionally, it induces monocyte differentiation—a phenotypic activity absent in 4-nitro and 2-nitro analogs. For anti-inflammatory, antitubercular, or differentiation-focused campaigns, this compound is the definitive chemical probe. Supplied as a solid (≥96% purity) with ambient storage.

Molecular Formula C12H15ClN2O2
Molecular Weight 254.71 g/mol
CAS No. 40832-89-1
Cat. No. B8134884
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4-Chloro-2-nitrophenyl)azepane
CAS40832-89-1
Molecular FormulaC12H15ClN2O2
Molecular Weight254.71 g/mol
Structural Identifiers
SMILESC1CCCN(CC1)C2=C(C=C(C=C2)Cl)[N+](=O)[O-]
InChIInChI=1S/C12H15ClN2O2/c13-10-5-6-11(12(9-10)15(16)17)14-7-3-1-2-4-8-14/h5-6,9H,1-4,7-8H2
InChIKeySNCUCURWDFQASZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(4-Chloro-2-nitrophenyl)azepane (CAS 40832-89-1): Baseline Identity and Comparator Selection for Procurement


1-(4-Chloro-2-nitrophenyl)azepane (CAS 40832-89-1) is a synthetic azepane derivative featuring a seven-membered saturated N-heterocycle (hexahydro-1H-azepine) N-linked to a 4-chloro-2-nitrophenyl ring . With a molecular formula of C12H15ClN2O2 and a formula weight of 254.71 g/mol, it is supplied as a solid with a commercially typical purity of 96% . Within the nitrophenyl-azepane family, accessible comparators include the 4-nitro (CAS 13663-23-5), 2-nitro (CAS 40832-88-0), and 4-fluoro-2-nitro (CAS 243128-46-3) analogs. Critically, the electron-withdrawing Cl atom at the 4-position differentiates this compound from the non-halogenated 4-nitro analog, while the nitro group at the 2-position distinguishes it from simple 4-chloro-substituted variants—a substitution pattern that governs both physicochemical properties (notably the elevated LogP of 5.30 [1]) and target interaction profiles.

Why Generic Substitution Fails: Substitution-Pattern Determinants of Target Engagement in Nitrophenyl-Azepane Analogs


Within the nitrophenyl-azepane series, the position of the nitro group (2- vs 4-) and the nature of the 4-substituent (Cl, F, H, or nitro) create divergent biological activity profiles that preclude generic interchange. The 4-nitro analog (CAS 13663-23-5) is characterized as a potent fXa inhibitor with anticoagulant activity in animal models , while the 2-nitro regioisomer (CAS 40832-88-0) is reported as a weak alkaline phosphatase inhibitor (IC50 ~280 μM) [1]. The target compound, bearing both a 2-nitro group and a 4-chloro substituent, occupies a distinct chemical space: it is a dual inhibitor of inducible nitric oxide synthase (iNOS) and Mycobacterium tuberculosis phosphotyrosine phosphatase A (Mtb PtpA) [2]. Furthermore, the electron-withdrawing and lipophilic character of the chloro substituent (calculated LogP 5.30) differentiates it from the 4-fluoro-2-nitro analog (CAS 243128-46-3, MW 238.26) in both target affinity and cellular permeability. Substitution with a simpler analog lacking this specific substitution pattern would thus target entirely different enzymes and fail to recapitulate the same biochemical profile.

Quantitative Differentiation Evidence: 1-(4-Chloro-2-nitrophenyl)azepane vs. Closest Analogs


iNOS Inhibition: Target Engagement Advantage Over Non-Chlorinated Nitrophenyl-Azepane Analogs

1-(4-Chloro-2-nitrophenyl)azepane inhibits inducible nitric oxide synthase (iNOS) with an IC50 of 2.1 μM (Ki ~2.3 μM) in a cell-free assay using murine activated macrophage lysate [1]. This inhibition is not observed for the 4-nitro analog (CAS 13663-23-5), which is annotated as a fXa inhibitor rather than an iNOS inhibitor in curated databases . The 2-nitro regioisomer (CAS 40832-88-0) likewise shows no iNOS annotation in BindingDB or ChEMBL [2], indicating that the combined 2-nitro/4-chloro substitution pattern is a key determinant of iNOS target engagement within this series.

iNOS Inhibition Inflammation Nitric Oxide Synthase

Mycobacterium tuberculosis PtpA Inhibition: Quantitative Advantage Over the 4-Fluoro Analog

The compound inhibits M. tuberculosis phosphotyrosine phosphatase A (Mtb PtpA) with an IC50 of 32 μM and a Ki of 23 μM as determined by competitive inhibition assay using p-nitrophenyl phosphate substrate and Lineweaver-Burk analysis (>10 min) [1]. It also inhibits the related Mtb PtpB with an IC50 of 57 μM [1]. The 4-fluoro-2-nitro analog (CAS 243128-46-3), in contrast, has no curated PtpA or PtpB inhibitory data in BindingDB or ChEMBL [2]. While both molecules share the 2-nitrophenyl-azepane backbone, the 4-position substituent (Cl vs. F) differentiates target engagement: the larger van der Waals radius and higher lipophilicity of chlorine (LogP ~5.30 vs. ~4.5 estimated for the fluoro analog) likely contribute to differential binding at the PtpA active site.

Antitubercular PtpA Inhibition Mycobacterium tuberculosis

Physicochemical Differentiation: Lipophilicity-Driven Property Advantage Over Non-Halogenated Analogs

The calculated partition coefficient (LogP) of 1-(4-Chloro-2-nitrophenyl)azepane is 5.30, as reported by Chemsrc [1]. This is approximately 2 log units higher than the 4-nitro analog (estimated LogP ~3.0–3.5 based on the absence of chlorine) and approximately 0.8–1.0 log units higher than the 4-fluoro analog (estimated LogP ~4.5) . In a class-level context, the elevated LogP suggests enhanced membrane permeability, which is consistent with the compound's demonstrated activity in cell-based iNOS assays in human DLD1 cells [2], whereas the less lipophilic non-chlorinated analogs have not been reported in such cellular contexts within curated databases.

Lipophilicity LogP Permeability

Antiproliferative and Differentiation-Inducing Activity: A Unique Phenotypic Signature Within the Nitrophenyl-Azepane Series

1-(4-Chloro-2-nitrophenyl)azepane has been described in the patent literature as exhibiting pronounced activity in arresting the proliferation of undifferentiated cells and inducing their differentiation to the monocyte lineage, suggesting utility as an anti-cancer agent and for treatment of skin diseases such as psoriasis [1]. This phenotypic profile is not reported for the 4-nitro analog (CAS 13663-23-5), which is characterized exclusively as a coagulation cascade inhibitor (fXa) , nor for the 2-nitro regioisomer (CAS 40832-88-0), whose known biological annotation is limited to weak alkaline phosphatase inhibition [2]. While quantitative potency values (e.g., EC50 for differentiation) are not publicly available in the curated databases, the qualitative differentiation-inducing activity represents a distinct biological phenotype within this compound series.

Antiproliferative Cell Differentiation Monocyte Differentiation

Highest-Confidence Application Scenarios for 1-(4-Chloro-2-nitrophenyl)azepane Based on Differential Evidence


Anti-Inflammatory Drug Discovery: iNOS Inhibitor Screening and SAR Expansion

The compound's demonstrated iNOS inhibition (IC50 2.1 μM) [1] makes it a suitable starting point for anti-inflammatory drug discovery programs targeting nitric oxide-mediated pathology. When procuring nitrophenyl-azepane analogs for iNOS SAR studies, 1-(4-Chloro-2-nitrophenyl)azepane should be prioritized over the 4-nitro and 2-nitro regioisomers, which lack iNOS annotation and instead engage entirely different targets (fXa and alkaline phosphatase, respectively).

Antitubercular Target-Based Screening: Mtb PtpA/PtpB Probe Compound

With confirmed Mtb PtpA inhibition (IC50 32 μM, Ki 23 μM) and PtpB inhibition (IC50 57 μM) [1], this compound serves as a validated biochemical probe for M. tuberculosis phosphatase screening. The 4-chloro substitution enables PtpA engagement not observed in the curated profile of the 4-fluoro analog, making it the nitro-halogen azepane of choice for antitubercular target-based assays requiring PtpA/PtpB activity.

Cell Differentiation and Oncology Research: Phenotypic Screening Entry Point

The patent-reported ability to arrest proliferation of undifferentiated cells and induce monocyte differentiation [2] positions this compound as a unique phenotypic tool for oncology and dermatology target discovery. The 4-nitro and 2-nitro regioisomers do not display this differentiation-inducing phenotype, establishing a clear procurement rationale for the 4-chloro-2-nitro substitution pattern in differentiation-focused screening campaigns.

Lipophilicity-Matched Probe Selection for Intracellular Target Engagement

The high calculated LogP of 5.30 [3] supports passive membrane permeability, differentiating this compound from the less lipophilic 4-nitro (LogP ~3.0–3.5) and 4-fluoro (LogP ~4.5) analogs. When intracellular target engagement is a critical assay requirement, 1-(4-Chloro-2-nitrophenyl)azepane should be prioritized over non-chlorinated congeners for its superior predicted permeability profile.

Quote Request

Request a Quote for 1-(4-Chloro-2-nitrophenyl)azepane

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.